molecular formula C11H10N2O B1349403 1-Methyl-3-phenyl-1H-pyrazole-4-carbaldehyde CAS No. 304477-40-5

1-Methyl-3-phenyl-1H-pyrazole-4-carbaldehyde

Cat. No. B1349403
M. Wt: 186.21 g/mol
InChI Key: WJSFPCDQTDLOPK-UHFFFAOYSA-N
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Description

“1-Methyl-3-phenyl-1H-pyrazole-4-carbaldehyde” is a chemical compound used in various syntheses . It is produced at a temperature of 90-100°C with the reagent phosphorus oxychloride .


Synthesis Analysis

This compound can be synthesized from 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one under Vilsmeier-Haack reaction conditions . It can also be prepared in a series of syntheses to produce new pyrazole derivatives .


Molecular Structure Analysis

The molecular structure of “1-Methyl-3-phenyl-1H-pyrazole-4-carbaldehyde” has been studied using single-crystal XRD data . The aldehydic fragment is almost coplanar with the adjacent pyrazole ring, but the two ring planes are inclined at 72.8 (1)º .


Chemical Reactions Analysis

This compound has been used in the synthesis of Schiff bases by microwave-assisted reactions of substituted 1-phenyl-1H-pyrazole-4-carbaldehyde and 2-aminophenol in ethanol . It has also been used in the synthesis of thiolates .


Physical And Chemical Properties Analysis

The compound is a solid with a melting point of 57-61 °C . Its empirical formula is C11H10N2O, and it has a molecular weight of 186.21 .

Scientific Research Applications

  • Chemical Synthesis

    • Summary of Application : “1-Methyl-3-phenyl-1H-pyrazole-4-carbaldehyde” is used as a chemical synthesis intermediate . It can be used to further synthesize other organic compounds .
    • Results or Outcomes : The outcomes would also depend on the specific synthesis being performed. The compound can be used to create a variety of different organic compounds .
  • Dye Industry

    • Summary of Application : This compound can be used as an organic dye in the dye industry .
    • Results or Outcomes : The outcomes would also depend on the specific dye being produced. The compound can be used to create a variety of different dyes .
  • Pharmaceutical Industry

    • Summary of Application : Pyrazoles, including “1-Methyl-3-phenyl-1H-pyrazole-4-carbaldehyde”, have a wide range of applications in medicinal chemistry and drug discovery .
    • Results or Outcomes : The outcomes would also depend on the specific drug being produced. The compound can be used to create a variety of different drugs .
  • Agrochemistry

    • Summary of Application : Pyrazoles are used in agrochemistry .
    • Results or Outcomes : The outcomes would also depend on the specific agrochemical being produced. The compound can be used to create a variety of different agrochemicals .
  • Coordination Chemistry

    • Summary of Application : Pyrazoles are used in coordination chemistry .
    • Results or Outcomes : The outcomes would also depend on the specific coordination compound being produced. The compound can be used to create a variety of different coordination compounds .
  • Organometallic Chemistry

    • Summary of Application : Pyrazoles are used in organometallic chemistry .
    • Results or Outcomes : The outcomes would also depend on the specific organometallic compound being produced. The compound can be used to create a variety of different organometallic compounds .
  • Chemical Synthesis Intermediate

    • Summary of Application : It can be used as a chemical synthesis intermediate , further synthesizing other organic compounds .
    • Results or Outcomes : The outcomes would also depend on the specific synthesis being performed. The compound can be used to create a variety of different organic compounds .
  • Organic Dye

    • Summary of Application : This compound can be used as an organic dye in the dye industry .
    • Results or Outcomes : The outcomes would also depend on the specific dye being produced. The compound can be used to create a variety of different dyes .

Safety And Hazards

This compound may cause serious eye damage, skin irritation, and respiratory irritation . It may also cause an allergic skin reaction .

Future Directions

The compound is a highly versatile intermediate for the synthesis of various compounds, including thiolates , azides , amines , and fused pyrazolo heterocycles via cyclocondensation reactions . Therefore, it has potential for further exploration in the field of organic synthesis.

properties

IUPAC Name

1-methyl-3-phenylpyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c1-13-7-10(8-14)11(12-13)9-5-3-2-4-6-9/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJSFPCDQTDLOPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C2=CC=CC=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50345357
Record name 1-Methyl-3-phenyl-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50345357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-3-phenyl-1H-pyrazole-4-carbaldehyde

CAS RN

304477-40-5
Record name 1-Methyl-3-phenyl-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50345357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
R Brehme, E Gründemann, M Schneider… - …, 2003 - thieme-connect.com
3-Disubstituted 1H-pyrazole-4-carbaldehyde-N, N-dimethylhydrazones 1 reacted with the Vilsmeier-Haack reagent, corresponding to the aza-enamine concept, in an electrophilic …
Number of citations: 5 www.thieme-connect.com
JS Cisar, OD Weber, JR Clapper… - Journal of medicinal …, 2018 - ACS Publications
… The title compound was prepared from commercially available 1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde and tert-butyl-1-piperazine-1-carboxylate as described for 28d. H NMR (…
Number of citations: 109 pubs.acs.org
AV Popov, VA Kobelevskaya, LI Larina… - Organic …, 2019 - arkat-usa.org
Synthesis of 1, 3-disubstituted 5-chloro-1H-pyrazole-4-carbaldehydes was achieved by formylation of the corresponding 5-chloro-1H-pyrazoles under Vilsmeier-Haack conditions. …
Number of citations: 7 www.arkat-usa.org
MA Abramov, E Ceulemans, C Jackers… - Tetrahedron, 2001 - Elsevier
… From 5-chloro-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde 4c (0.66 g, 3 mmol) and 5-amino-1-methyl-3-phenyl-1H-pyrazole 2c (1.04 g, 6 mmol). Yield 0.25 g (25%), mp 185–186C. …
Number of citations: 39 www.sciencedirect.com
AC Millán - 2012 - dialnet.unirioja.es
Que la presente memoria, titulada “Aplicaciones derivadas de la fotoquím aciloximas”, ha sido realizada en el Departamento de Química de l La Rioja bajo su dirección por la …
Number of citations: 3 dialnet.unirioja.es

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